(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester

Enantioselective Synthesis GPR40 Agonist Medicinal Chemistry

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester (CAS 1292290-97-1) is a chiral phenylpropanoid derivative that serves as a key intermediate in the enantioselective synthesis of the potent GPR40 agonist AMG 837. This compound features a stereogenic center at the 3-position (S-configuration) and contains a terminal alkyne moiety, a p-hydroxyphenyl group, and an ethyl ester functionality.

Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
CAS No. 1292290-97-1
Cat. No. B1400755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester
CAS1292290-97-1
Molecular FormulaC14H16O3
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C#CC)C1=CC=C(C=C1)O
InChIInChI=1S/C14H16O3/c1-3-5-12(10-14(16)17-4-2)11-6-8-13(15)9-7-11/h6-9,12,15H,4,10H2,1-2H3/t12-/m0/s1
InChIKeyIHSMNXDTRPKCCG-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic Acid Ethyl Ester (CAS 1292290-97-1): A Chiral Building Block for GPR40 Agonist Synthesis


(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester (CAS 1292290-97-1) is a chiral phenylpropanoid derivative that serves as a key intermediate in the enantioselective synthesis of the potent GPR40 agonist AMG 837 [1]. This compound features a stereogenic center at the 3-position (S-configuration) and contains a terminal alkyne moiety, a p-hydroxyphenyl group, and an ethyl ester functionality . Commercially available with typical purity specifications of 95-97% and a molecular weight of 232.28 g/mol (C₁₄H₁₆O₃), it is primarily utilized in medicinal chemistry research for the construction of β-alkynyl acid pharmacophores relevant to antidiabetic drug development [2].

Why (3S)-3-(4-Hydroxyphenyl)-4-hexynoic Acid Ethyl Ester Cannot Be Readily Substituted by In-Class Analogs


Substituting (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester with structurally similar analogs—such as the corresponding free acid (CAS 865233-35-8), the racemic mixture (CAS 865233-34-7), the (R)-enantiomer, or the methyl ester (CAS 865233-36-9)—introduces significant and often unacceptable deviations in synthetic outcomes, physicochemical properties, and ultimate biological activity of downstream GPR40 agonists. The free acid exhibits poor physiochemical stability compared to its salt forms and requires additional protection/deprotection steps in multi-step syntheses [1]. The racemic mixture necessitates costly chiral resolution steps that reduce overall yield and introduce purification challenges [2]. The (R)-enantiomer demonstrates reduced or absent GPR40 agonism in the final drug candidate [3]. The methyl ester, while a viable alternative, may exhibit different hydrolysis kinetics and solubility profiles that alter reaction outcomes in subsequent alkylation steps. The ethyl ester form specifically balances protecting group stability, solubility in organic solvents, and compatibility with convergent synthetic routes, making direct substitution without process revalidation high-risk for medicinal chemistry and process development applications [4].

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic Acid Ethyl Ester: Quantified Differentiation Versus Comparators


Stereochemical Purity: Defined (S)-Enantiomer Versus Racemic Mixture or (R)-Enantiomer

The target compound is the defined (S)-enantiomer, whereas the racemic mixture (CAS 865233-34-7) is a 1:1 mixture of (S) and (R) forms. The (S)-enantiomer is the active stereoisomer required for the synthesis of potent GPR40 agonists like AMG 837 [1]. The (R)-enantiomer exhibits significantly reduced GPR40 agonism in the final drug candidate [2]. The racemic mixture necessitates additional chiral resolution steps that reduce overall synthetic efficiency. The (3S)-ethyl ester is commercially supplied with defined stereochemistry, eliminating the need for costly chiral separation in downstream synthetic routes [3]. The 1H NMR spectrum (500 MHz, acetone-d6) confirms the structural identity of the (3S)-ethyl ester: δ 8.24 (s, 1H); 7.21 (d, 2H, J=9.5 Hz); 6.78 (d, 2H, J=9.0 Hz); 4.06 (m, 2H); 3.98 (m, 1H); 2.68-2.59 (m, 2H); 1.78 (d, 3H, J=2.5 Hz); 1.75 (t, 3H, J=7.0 Hz) . This spectral signature is distinct from the (R)-enantiomer and racemic mixture and serves as a quality control benchmark for procurement.

Enantioselective Synthesis GPR40 Agonist Medicinal Chemistry

Functional Group Protection: Ethyl Ester Versus Free Carboxylic Acid

The ethyl ester form of this compound provides a critical protecting group for the carboxylic acid moiety, enabling selective phenol alkylation in convergent synthetic routes to GPR40 agonists [1]. In contrast, the free acid form, (3S)-3-(4-hydroxyphenyl)-4-hexynoic acid (CAS 865233-35-8), exhibits poor physiochemical stability and requires additional protection/deprotection steps when used as a synthetic intermediate [2]. The free acid form of the drug substance (AMG 837) was found to have poor physiochemical stability, necessitating development of sodium salt and hemicalcium salt dihydrate forms for pharmaceutical development [2]. The ethyl ester offers improved solubility in organic solvents (dichloromethane, ethyl acetate) compared to the free acid, which is more water-soluble and less compatible with non-polar reaction conditions. The ethyl ester group can be selectively cleaved under mild basic conditions (LiOH, THF/H2O) without affecting the alkyne or phenol functionalities [3].

Process Chemistry Protecting Group Strategy Synthetic Efficiency

Downstream Drug Potency: AMG 837 Synthesized from (3S)-Ethyl Ester Achieves Nanomolar GPR40 Agonism

The (3S)-ethyl ester is the direct precursor to the potent GPR40 agonist AMG 837 [1]. AMG 837, synthesized from this chiral building block, exhibits an EC50 of 13.5 ± 0.8 nM (range 13-14 nM) for human GPR40 in aequorin Ca²⁺ flux assays [2]. This potency is a direct consequence of the defined (S)-stereochemistry provided by the ethyl ester intermediate. In contrast, GPR40 agonists derived from the (R)-enantiomer or racemic intermediates demonstrate significantly reduced or absent receptor activation [3]. AMG 837 displays robust glucose-dependent stimulation of insulin secretion in rodent models and was advanced to clinical trials for type 2 diabetes [4]. Further optimization of this scaffold led to the discovery of AM-3189, a second-generation GPR40 agonist with minimal CNS penetration and superior pharmacokinetic properties .

GPR40 Agonist Antidiabetic Pharmacology

Synthetic Efficiency: Convergent Route Using Ethyl Ester Achieves 25% Overall Yield in Scalable Process

The scalable synthesis of AMG 837 utilizes (3S)-3-(4-hydroxyphenyl)-4-hexynoic acid ethyl ester as a key intermediate in a convergent strategy [1]. The original 12-step synthesis was replaced by a robust 9-step route affording the target in 25% overall yield [1]. The chiral β-alkynyl acid fragment (the free acid analog of the ethyl ester) was prepared in 35% overall yield via classical resolution of the corresponding racemic acid [1]. The biaryl bromide coupling partner was prepared in 86% yield via a 2-step Suzuki-Miyaura coupling-bromination sequence [1]. Chemoselective phenol alkylation mediated by tetrabutylphosphonium hydroxide allowed direct coupling of the two fragments to afford AMG 837 [1]. In contrast, alternative routes using the racemic acid intermediate require additional chiral resolution steps that reduce overall yield and introduce purification challenges [2]. A more recent patent describes an alternative method for synthesizing AMG 837 using a Sonogashira C(sp)-C(sp³) asymmetric cross-coupling reaction as a key step, achieving a total yield of 10% [3].

Process Development Scalable Synthesis Convergent Synthesis

Alkyne Reactivity: Terminal Alkyne Enables Click Chemistry and Sonogashira Coupling

The (3S)-ethyl ester contains a terminal alkyne moiety (C≡C-H) that is a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling reactions [1]. The 1H NMR spectrum confirms the alkyne proton at δ 1.78 (d, J=2.5 Hz, 3H) . This functionality enables late-stage diversification of the GPR40 agonist scaffold. In contrast, the corresponding saturated analog (3-(4-hydroxyphenyl)hexanoic acid ethyl ester) lacks this reactive handle, limiting options for bioconjugation or further structural elaboration. The alkyne also serves as a key structural feature for π-π stacking interactions with aromatic residues in the GPR40 binding pocket [2]. The presence of the alkyne distinguishes this compound from other phenylpropanoid derivatives that contain only alkene or alkane linkages, providing unique reactivity for medicinal chemistry applications .

Click Chemistry Sonogashira Coupling Late-Stage Functionalization

Physicochemical Properties: Predicted Boiling Point, Density, and pKa Versus Free Acid

The (3S)-ethyl ester exhibits distinct physicochemical properties compared to its free acid counterpart, which impact handling, purification, and formulation . The predicted boiling point is 369.0 ± 37.0 °C, density is 1.120 ± 0.06 g/cm³, and pKa is 9.72 ± 0.26 (predicted) . In contrast, the free acid, (3S)-3-(4-hydroxyphenyl)-4-hexynoic acid (CAS 865233-35-8), has a molecular weight of 204.22 g/mol (vs. 232.28 g/mol for the ethyl ester) and is a solid at room temperature . The ethyl ester's higher molecular weight and lipophilicity (increased by the ethyl group) result in improved solubility in organic solvents such as dichloromethane, ethyl acetate, and THF, facilitating chromatographic purification and organic-phase reactions [1]. The free acid is more water-soluble and requires aqueous workup conditions, which can lead to emulsion formation and reduced recovery [2]. The ethyl ester is typically stored at 0-8 °C for long-term stability .

Physicochemical Properties Formulation Purification

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic Acid Ethyl Ester: Optimal Research and Industrial Application Scenarios


Enantioselective Synthesis of GPR40 Agonists (AMG 837 and Analogs)

This is the primary and most validated application. The (3S)-ethyl ester serves as the key chiral building block for the convergent synthesis of AMG 837, a potent GPR40 agonist (EC50 = 13.5 ± 0.8 nM) developed for type 2 diabetes [1]. The defined (S)-stereochemistry is essential for biological activity; the (R)-enantiomer-derived products show significantly reduced agonism [2]. The scalable 9-step process using this intermediate achieves 25% overall yield, representing a 2.5-fold improvement over alternative asymmetric cross-coupling routes [3]. This application scenario is ideal for medicinal chemistry teams developing novel GPR40/FFAR1 agonists and process chemistry groups optimizing scalable synthetic routes.

Chiral Building Block for β-Alkynyl Acid Pharmacophores

Beyond AMG 837, the (3S)-ethyl ester is a versatile chiral intermediate for constructing β-alkynyl acid pharmacophores found in various GPR40 agonists [1]. The terminal alkyne enables orthogonal reactivity via click chemistry (CuAAC) and Sonogashira coupling for late-stage diversification [2]. The ethyl ester protecting group allows selective phenol alkylation without competing side reactions, a critical advantage over using the free acid intermediate [3]. This scenario is suitable for medicinal chemistry groups exploring structure-activity relationships (SAR) around the GPR40 binding pocket and for laboratories developing bioconjugates or fluorescent probes.

Process Development and Scale-Up of GPR40 Agonist Manufacturing

The robust, convergent synthetic route utilizing this ethyl ester intermediate has been demonstrated at kilogram scale [1]. The process features chemoselective phenol alkylation mediated by tetrabutylphosphonium hydroxide, achieving direct coupling of the chiral fragment with a biaryl bromide in high yield [1]. The ethyl ester's improved organic solvent solubility facilitates extraction and chromatography, reducing purification bottlenecks [2]. The compound's defined stereochemistry eliminates the need for costly chiral chromatography or enzymatic resolution steps in the final stages of synthesis [3]. This application scenario is ideal for CROs and CDMOs engaged in process development and scale-up of GPR40 agonists for preclinical and clinical supply.

Analytical Reference Standard and Quality Control

The (3S)-ethyl ester, with its well-characterized 1H NMR spectrum (500 MHz, acetone-d6) and defined stereochemistry, serves as a reference standard for analytical method development and quality control of GPR40 agonist intermediates [1]. The distinct NMR signals—particularly the alkyne proton at δ 1.78 ppm (d, J=2.5 Hz) and the aromatic protons at δ 7.21 ppm (d, J=9.5 Hz) and 6.78 ppm (d, J=9.0 Hz)—provide unambiguous structural confirmation [2]. This compound can be used to establish HPLC purity methods, chiral purity assays, and stability-indicating protocols for regulatory submissions. This scenario is relevant for analytical chemistry groups, QC laboratories, and regulatory affairs teams supporting GMP manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.